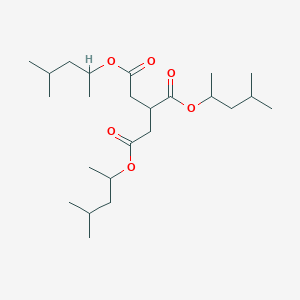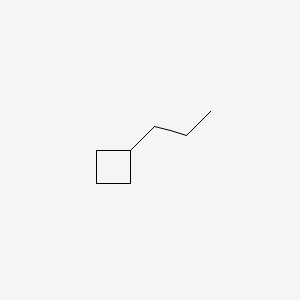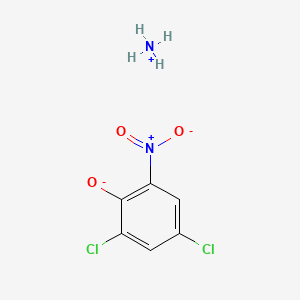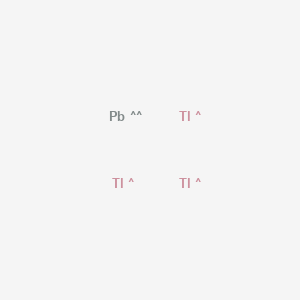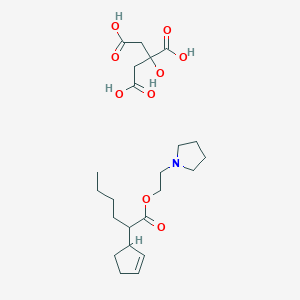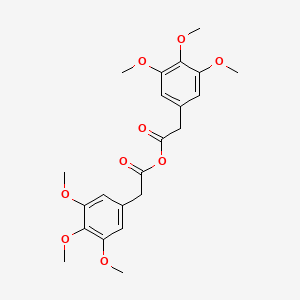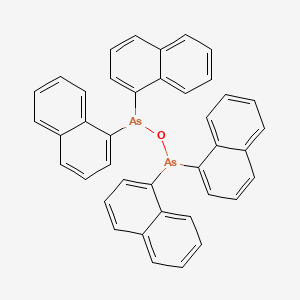![molecular formula C8H18N2O6Sn B14731942 [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) CAS No. 5072-80-0](/img/structure/B14731942.png)
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is an organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes dibutylstannanediyl groups and dioxo-lambda~5~-azane moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) typically involves the reaction of dibutyltin oxide with appropriate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to facilitate the formation of the desired compound, and the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state organotin compounds, while substitution reactions may yield new organotin derivatives with different ligands .
Applications De Recherche Scientifique
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways.
Industry: Used as a stabilizer in the production of plastics and as a biocide in antifouling paints.
Mécanisme D'action
The mechanism of action of [(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the particular application and target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin bis(2,4-pentanedionate): Another organotin compound with similar applications in catalysis and stabilization.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams and elastomers.
Dibutyltin oxide: A precursor for various organotin compounds and used as a catalyst in organic synthesis.
Uniqueness
[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane) is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5072-80-0 |
|---|---|
Formule moléculaire |
C8H18N2O6Sn |
Poids moléculaire |
356.95 g/mol |
Nom IUPAC |
[dibutyl(nitrooxy)stannyl] nitrate |
InChI |
InChI=1S/2C4H9.2NO3.Sn/c2*1-3-4-2;2*2-1(3)4;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2 |
Clé InChI |
QCLXXRKBTMHXDY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


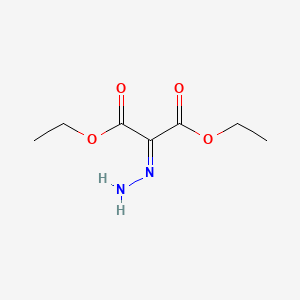
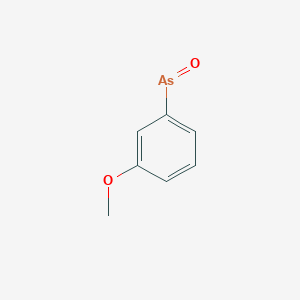
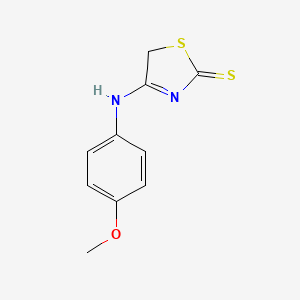

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
